molecular formula C14H17N3O3S B12921963 1-Butyl-3-(4-nitrophenyl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 666180-33-2

1-Butyl-3-(4-nitrophenyl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one

Cat. No.: B12921963
CAS No.: 666180-33-2
M. Wt: 307.37 g/mol
InChI Key: NDLCNCFQSFBWKN-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxotetrahydropyrimidinones This compound is characterized by the presence of a butyl group, a nitrophenyl group, and a thioxo group attached to a tetrahydropyrimidinone ring

Preparation Methods

The synthesis of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde, butylamine, and thiourea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or Lewis acids. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.

Scientific Research Applications

1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its derivatives have shown promising activity against various bacterial and fungal strains.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis by binding to key enzymes involved in the process. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be compared with other thioxotetrahydropyrimidinone derivatives, such as:

    1-Butyl-3-(4-chlorophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group. It may exhibit different biological activities and chemical reactivity.

    1-Butyl-3-(4-methylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a methylphenyl group, which can influence its pharmacokinetic properties and efficacy.

The uniqueness of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one lies in its specific functional groups that confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

666180-33-2

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

1-butyl-3-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C14H17N3O3S/c1-2-3-9-15-10-8-13(18)16(14(15)21)11-4-6-12(7-5-11)17(19)20/h4-7H,2-3,8-10H2,1H3

InChI Key

NDLCNCFQSFBWKN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(=O)N(C1=S)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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